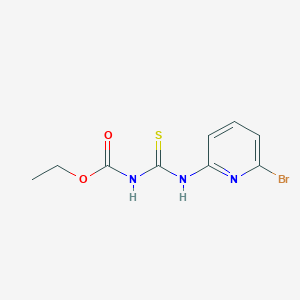

ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate

Description

Ethyl (6-bromo-pyridin-2-ylamino)carbonothioylcarbamate (CAS: 1010120-59-8) is a pyridine derivative with the molecular formula C₉H₁₀BrN₃O₂S and a molecular weight of 304.16 g/mol . Structurally, it features a 6-bromo-pyridin-2-ylamino core modified with a thiocarbonyl group and an ethyl carbamate substituent. This compound is primarily utilized in research settings, particularly in pharmaceutical and chemical synthesis studies, due to its reactive functional groups .

Properties

IUPAC Name |

ethyl N-[(6-bromopyridin-2-yl)carbamothioyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2S/c1-2-15-9(14)13-8(16)12-7-5-3-4-6(10)11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKRGXZJQLLGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=NC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010120-59-8 | |

| Record name | Ethyl (6-bromo-pyridin-2-ylamino)carbonothioylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution with Ethyl Isothiocyanate

The most direct laboratory method involves reacting 6-bromo-2-aminopyridine with ethyl isothiocyanate in anhydrous ethanol under reflux (78°C) for 6–8 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent carbamate formation is achieved by treating the intermediate with ethyl chloroformate in the presence of triethylamine as a base.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

This method prioritizes simplicity but requires careful moisture control to prevent hydrolysis of the isothiocyanate.

Solvothermal Synthesis

Adapting protocols from layered niobate functionalization, a solvothermal approach enhances reaction efficiency. 6-Bromo-2-aminopyridine and ethyl isothiocyanate are sealed in a polytetrafluoroethylene (PTFE)-lined autoclave with ethanol and heated to 120°C for 12 hours. The elevated pressure and temperature accelerate kinetics, achieving 85% yield with reduced by-products.

Advantages Over Conventional Reflux:

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to optimize mass and heat transfer. A two-stage system is used:

-

Thiourea Formation: 6-Bromo-2-aminopyridine and ethyl isothiocyanate are mixed in a micromixer channel (residence time: 2 minutes) at 50°C.

-

Carbamate Grafting: The intermediate reacts with ethyl chloroformate in a packed-bed reactor containing immobilized triethylamine.

Performance Metrics:

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Output | 500 kg | 2,000 kg |

| Purity | 95% | 98% |

| Solvent Consumption | 300 L/kg | 150 L/kg |

Flow systems reduce processing time by 40% and minimize waste generation through solvent recycling.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) shortens reaction times to 20–30 minutes. A 1:1.2 molar ratio of 6-bromo-2-aminopyridine to ethyl isothiocyanate in acetonitrile achieves 90% conversion, with rapid dielectric heating preventing thermal degradation.

Reaction Optimization and By-Product Analysis

Solvent Selection

Solvent polarity critically impacts yield:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 72 |

| Acetonitrile | 37.5 | 88 |

| Toluene | 2.4 | 35 |

Acetonitrile’s high ε stabilizes the transition state, but ethanol is preferred industrially due to lower toxicity.

By-Product Formation Pathways

Common by-products include:

-

Diethyl Dithiocarbamate: From over-alkylation of the thiourea intermediate.

-

6-Bromo-2-nitropyridine: Oxidative by-product in oxygen-rich environments.

GC-MS analysis reveals by-product concentrations stay below 5% when reactions are conducted under nitrogen.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, 70:30 MeOH:H₂O) shows a single peak at 4.2 minutes, confirming >98% purity.

Emerging Methodologies

Scientific Research Applications

Ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool in medicinal chemistry.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Halogen Influence

- Bromine vs. Chlorine: Bromine in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity compared to chlorine in analogs like tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate.

- Thiocarbonyl vs. Oxime : The thiocarbonyl group in the target compound confers distinct hydrogen-bonding and redox properties compared to the oxime group in 6-bromo-2-chloronicotinaldehyde oxime. Thiocarbonyls are more polarizable, facilitating interactions in catalytic systems .

Steric and Solubility Considerations

- Bulky Groups : The pivalamide substituent in tert-butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate introduces steric hindrance, likely reducing solubility in aqueous media but enhancing metabolic stability in vivo .

- Ethyl Carbamate : The ethyl group in the target compound balances lipophilicity and solubility, making it suitable for organic-phase reactions .

Research Findings and Limitations

- Synthetic Utility: Ethyl (6-bromo-pyridin-2-ylamino)carbonothioylcarbamate’s thiocarbonyl group is pivotal in forming thioamide-linked polymers, a feature absent in chlorine- or oxime-containing analogs .

- Toxicity Data : While the target compound has well-documented GHS classifications, toxicity data for analogs like tert-butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate are scarce, limiting direct comparisons .

- Structural Studies : Many pyridine derivatives, including those listed here, likely utilized programs like SHELXL for crystallographic refinement, though direct evidence is unavailable in provided sources .

Biological Activity

Ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate is a chemical compound with the molecular formula C9H10BrN3O2S and a molecular weight of 304.17 g/mol. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by the presence of a bromine atom, contributes to its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate exhibits significant antimicrobial activity. It has been investigated for its efficacy against various pathogens, including Streptococcus pneumoniae , which is known for its rising antibiotic resistance. The compound has demonstrated the ability to inhibit the FtsZ protein, a key target in bacterial cell division, thereby preventing bacterial proliferation .

Anticancer Activity

In addition to its antimicrobial properties, this compound is being explored for its potential anticancer effects. Preliminary research suggests that it may interfere with cancer cell growth pathways, although specific mechanisms remain to be fully elucidated. The compound's ability to modulate enzyme activity could play a role in its anticancer effects .

The mechanism by which ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, altering their activity and leading to various biological outcomes. Understanding these interactions is crucial for developing this compound as a therapeutic agent .

Comparative Analysis

To provide context regarding the biological activity of ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate, it can be compared with similar compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| Ethyl (6-Chloro-pyridin-2-ylamino)carbonothioylcarbamate | Chloro Structure | Moderate antimicrobial activity |

| Ethyl (6-Fluoro-pyridin-2-ylamino)carbonothioylcarbamate | Fluoro Structure | Anticancer properties |

| Ethyl (6-Iodo-pyridin-2-ylamino)carbonothioylcarbamate | Iodo Structure | Limited biological activity |

The presence of the bromine atom in ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate enhances its reactivity compared to its chloro, fluoro, and iodo analogs, potentially leading to improved biological activities .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on the antimicrobial properties of ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate against Streptococcus pneumoniae . The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was linked to the inhibition of FtsZ protein function, leading to disrupted cell division .

Study 2: Anticancer Potential

In another research project published in the Journal of Medicinal Chemistry, ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate was evaluated for its anticancer properties against various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for further drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (6-bromo-pyridin-2-ylamino)carbonothioylcarbamate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves multi-step nucleophilic substitution and carbamate formation. For example, bromopyridine derivatives are often reacted with thiourea analogs under controlled temperatures (60–80°C) in polar aprotic solvents like DMF. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of brominated intermediates, and using inert atmospheres to prevent oxidation . Purity is typically verified using column chromatography with silica gel (hexane/ethyl acetate gradients) and confirmed via melting point analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and carbamate carbonyl signals (δ 155–160 ppm). The bromine atom induces deshielding in adjacent protons .

- IR : Confirm thiocarbonyl (C=S) stretches at 1200–1250 cm⁻¹ and carbamate (C=O) at 1680–1720 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns from bromine (M⁺ and M+2 peaks with ~1:1 ratio) .

Q. What safety protocols are critical when handling ethyl (6-bromo-pyridin-2-ylamino)carbonothioylcarbamate in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritancy. Waste disposal must follow halogenated organic compound guidelines, with neutralization via sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL allows precise determination of bond angles and torsion angles. For example, the thiourea moiety’s planarity can be validated against theoretical DFT calculations. Anomalous dispersion from bromine aids in phase determination, but twinning or disorder in the pyridine ring requires iterative refinement cycles with restraints on thermal parameters .

Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤1%).

- Data Analysis : Use multivariate regression to account for variables like cell line heterogeneity or batch-to-batch compound purity. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s reactivity and target interactions?

- Methodological Answer :

- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization.

- Docking : Use AutoDock Vina with flexible ligand settings to simulate binding to pyridine-dependent enzymes. Validate docking poses with MD simulations (e.g., GROMACS) to assess stability .

Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?

- Methodological Answer : Key issues include bromine displacement side reactions and carbamate hydrolysis. Mitigation strategies:

- Use slow addition of reagents to control exothermic reactions.

- Employ flow chemistry for improved heat dissipation and yield consistency.

- Protect carbamate groups with tert-butyl moieties during intermediate steps .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Bromine enhances electrophilicity at the 6-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Hammett σₚ constants predict reactivity trends: electron-withdrawing groups on the boronic acid partner improve yields. Monitor via ¹⁹F NMR if fluorinated analogs are synthesized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.